3-Hydroxy-5-methylpicolinic acid CAS 672957-95-8 physicochemical properties
3-Hydroxy-5-methylpicolinic acid CAS 672957-95-8 physicochemical properties
An in-depth technical analysis of 3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8) requires looking beyond its basic structural identifiers. As a derivative of the well-documented 3-hydroxypicolinic acid (3-HPA), this molecule—characterized by the addition of a methyl group at the 5-position of the pyridine ring—exhibits highly specialized physicochemical behaviors.
This guide provides a comprehensive breakdown of its structural properties, mechanistic applications in mass spectrometry and transition metal catalysis, and field-validated experimental workflows.
Structural Causality and Physicochemical Profiling
3-Hydroxy-5-methylpicolinic acid (IUPAC: 3-hydroxy-5-methylpyridine-2-carboxylic acid) is a multifunctional heterocyclic compound Synblock[1]. Its chemical behavior is dictated by three distinct functional groups interacting across the aromatic pyridine core:
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The Carboxylic Acid (-COOH) at C2: Provides the primary acidic proton, essential for gas-phase proton transfer in analytical applications.
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The Hydroxyl Group (-OH) at C3: Enables intramolecular hydrogen bonding with the adjacent carboxylate, stabilizing specific tautomeric forms and enhancing UV absorption.
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The Methyl Group (-CH3) at C5: Acts as an electron-donating group via hyperconjugation and the inductive (+I) effect. This subtly increases the electron density on the pyridine nitrogen, enhancing its basicity and metal-chelating affinity compared to the parent 3-HPA molecule.
Quantitative Data Summary
The following table synthesizes the physicochemical parameters of the molecule, extrapolating foundational data from its parent scaffold BenchChem[2] to highlight the mechanistic impact of the 5-methyl substitution.
| Property | Value | Causality / Mechanistic Impact |
| Molecular Weight | 153.14 g/mol | Low molecular weight ensures rapid sublimation and phase transition upon laser irradiation Synblock[1]. |
| pKa (Carboxylic Acid) | ~1.14 (Predicted) | Strong acidity facilitates efficient gas-phase proton donation to biomolecular analytes BenchChem[2]. |
| pKa (Pyridine Nitrogen) | ~6.12 - 6.30 | The 5-methyl group slightly increases basicity, optimizing the molecule's role as an electron donor for transition metal coordination Bovine Metabolome Database[3]. |
| UV λmax | ~304 - 310 nm | Optimal spectral overlap with standard N2 (337 nm) and Nd:YAG (355 nm) lasers used in mass spectrometry Cayman Chemical[4]. |
| Solubility (Aqueous) | ~10 mg/mL (PBS, pH 7.2) | Sufficient for biological buffer compatibility, though sonication is often required Cayman Chemical[4]. |
| Solubility (Organic) | ≥ 24.2 mg/mL (DMSO) | High solubility in aprotic solvents due to the localized lipophilicity introduced by the methyl group APExBIO[5]. |
Mechanistic Applications
A. Matrix-Assisted Laser Desorption/Ionization (MALDI)
The parent compound, 3-HPA, is the gold-standard matrix for the MALDI-TOF MS analysis of oligonucleotides Guidechem[6]. 3-Hydroxy-5-methylpicolinic acid functions via a similar mechanism but offers distinct crystallization kinetics. The steric bulk of the 5-methyl group disrupts extensive intermolecular π−π stacking during solvent evaporation. This results in smaller, more homogeneous matrix crystals on the target plate, which significantly reduces "sweet spot" hunting during laser ablation and improves shot-to-shot reproducibility.
Mechanism of 3-H5MPA-mediated MALDI-TOF ionization and gas-phase proton transfer.
B. Transition Metal Coordination Chemistry
Pyridine-2-carboxylic acids are classic bidentate ligands. 3-Hydroxy-5-methylpicolinic acid coordinates with metal ions (such as Cu²⁺ and V⁴⁺) to form highly stable, biologically active complexes MedChemExpress[7]. The coordination typically occurs via the pyridine nitrogen and the deprotonated carboxylate oxygen. The electron-donating 5-methyl group increases the Lewis basicity of the nitrogen, strengthening the Metal-Nitrogen (M-N) bond and altering the redox potential of the central metal ion—a critical factor in developing antimycobacterial or cytotoxic coordination complexes.
Field-Validated Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies for utilizing 3-Hydroxy-5-methylpicolinic acid in the laboratory.
Protocol 1: Preparation of 3-H5MPA Matrix for Oligonucleotide MALDI-TOF MS
Causality Note: Oligonucleotides are highly susceptible to alkali metal (Na⁺, K⁺) adduction, which splits the ion signal and reduces sensitivity. This protocol utilizes ammonium citrate as a co-matrix to act as a chelating sink for these interfering ions.
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Solvent Preparation: Prepare a base solvent of 50% Acetonitrile (LC-MS grade) and 50% Ultrapure Water (18.2 MΩ·cm). Add 0.1% Trifluoroacetic acid (TFA) to maintain an acidic environment conducive to protonation.
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Matrix Dissolution: Weigh exactly 10 mg of 3-Hydroxy-5-methylpicolinic acid and dissolve it in 1 mL of the prepared solvent.
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Sonication: Sonicate the mixture for 5–10 minutes at room temperature until the solution is completely clear. Do not heat above 40°C, as prolonged heat can cause decarboxylation.
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Co-Matrix Addition: Prepare a separate aqueous solution of 0.1 M Ammonium Citrate. Mix the 3-H5MPA matrix solution with the ammonium citrate solution in a 9:1 (v/v) ratio.
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Spotting (Dried Droplet Method): Mix 1 µL of the final matrix solution with 1 µL of the oligonucleotide analyte (typically 10–50 µM). Pipette 1 µL of this mixture onto the MALDI target plate and allow it to crystallize at room temperature under ambient pressure.
Protocol 2: Synthesis of Cu(II)-3-H5MPA Coordination Complex
Causality Note: The synthesis must be performed in a mixed aqueous-ethanolic solvent system to balance the solubility of the inorganic metal salt and the organic ligand.
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Ligand Preparation: Dissolve 2.0 mmol of 3-Hydroxy-5-methylpicolinic acid in 20 mL of a 1:1 Ethanol/Water mixture. Purge the flask with Nitrogen gas for 5 minutes. Purging prevents the auto-oxidation of the electron-rich phenolic hydroxyl group.
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Metal Addition: Slowly add 1.0 mmol of Copper(II) acetate monohydrate[Cu(OAc)₂·H₂O] dissolved in 10 mL of water dropwise to the ligand solution under continuous magnetic stirring.
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Reaction Kinetics: The solution will immediately undergo a bathochromic color shift (typically to a deep blue/green), indicating the displacement of acetate ligands and the formation of the Cu-N and Cu-O coordination bonds. Stir at 60°C for 2 hours.
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Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours to induce the precipitation of the complex. Filter, wash with cold ethanol, and dry under a vacuum.
References
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Bovine Metabolome Database. "Showing metabocard for 3-Hydroxypicolinic acid (BMDB0096030)". Available at: [Link]
Sources
- 1. CAS 672957-95-8 | 3-Hydroxy-5-methylpicolinic acid - Synblock [synblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bovine Metabolome Database: Showing metabocard for 3-Hydroxypicolinic acid (BMDB0096030) [bovinedb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Page loading... [guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
